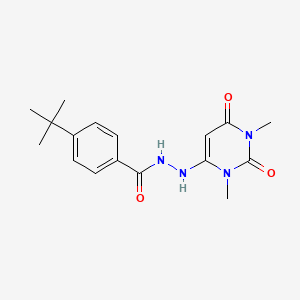![molecular formula C23H21ClN4O3S B11252802 N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11252802.png)
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydroquinoline moiety, and a dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a base to form the dihydropyrimidine core . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-1-yl acetic acid under specific conditions to introduce the tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-inflammatory agent.
Materials Science:
作用機序
The mechanism of action of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammatory and neurodegenerative processes . The compound may also modulate oxidative stress pathways, thereby providing neuroprotection .
類似化合物との比較
Similar Compounds
- **N-(4-Chlorophenyl)-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}acetamide
- **N-(4-Chlorophenyl)-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}benzamide
Uniqueness
Compared to similar compounds, N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide stands out due to its unique combination of a dihydropyrimidine ring and a tetrahydroquinoline moiety.
特性
分子式 |
C23H21ClN4O3S |
|---|---|
分子量 |
469.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H21ClN4O3S/c1-27-22(31)18(21(30)26-17-10-8-16(24)9-11-17)13-25-23(27)32-14-20(29)28-12-4-6-15-5-2-3-7-19(15)28/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H,26,30) |
InChIキー |
IRERULQXUABTDQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11252722.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethanone](/img/structure/B11252724.png)
![Methyl-[1-methyl-1-(1-p-tolyl-1H-tetrazol-5-yl)-propyl]-amine](/img/structure/B11252731.png)
![N-(2,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252734.png)


![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252743.png)
![2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11252749.png)
![6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11252765.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11252782.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252789.png)


